molecular formula C23H26N4O4 B12161624 Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate

Katalognummer: B12161624
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: DYCAVLZNACFOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethylenediamine linker, and a 1-oxo-1,2-dihydroisoquinolin-4-yl moiety substituted with a pyridin-2-ylmethyl group. This compound is structurally designed to serve as a key intermediate in medicinal chemistry, particularly for the synthesis of protease inhibitors or kinase-targeting molecules due to its heterocyclic core and hydrogen-bonding capabilities.

Eigenschaften

Molekularformel

C23H26N4O4

Molekulargewicht

422.5 g/mol

IUPAC-Name

tert-butyl N-[2-[[1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C23H26N4O4/c1-23(2,3)31-22(30)26-13-12-25-20(28)19-15-27(14-16-8-6-7-11-24-16)21(29)18-10-5-4-9-17(18)19/h4-11,15H,12-14H2,1-3H3,(H,25,28)(H,26,30)

InChI-Schlüssel

DYCAVLZNACFOJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of N-Boc-β-Arylethylcarbamates

The dihydroisoquinolinone scaffold is synthesized via cyclization of N-Boc-(β-arylethyl)carbamates. Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine generates an isocyanate intermediate, which undergoes intramolecular cyclization to form the dihydroisoquinolinone ring. For the 4-carboxylic acid derivative, the aryl precursor must contain a carboxyl group at the position corresponding to C4 post-cyclization. For example, a β-(3-carboxyphenyl)ethylcarbamate cyclizes to yield 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Introduction of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl group at position 2 is introduced via alkylation. After cyclization, the dihydroisoquinolinone intermediate is treated with 2-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. This SN2 reaction substitutes the hydrogen at C2 with the pyridinylmethyl moiety, achieving moderate yields (45–65%) depending on steric and electronic factors.

Activation and Amide Coupling with Boc-Protected Ethylamine

Carboxylic Acid Activation

The 4-carboxylic acid is activated using carbodiimide reagents. Ethylenediamine-derived coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) are effective in forming reactive O-acylisourea intermediates. For instance, reacting 1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid (1.87 mmol) with EDC·HCl (2.40 mmol) and HOBt (2.40 mmol) in DMF at room temperature for 10 minutes generates the activated ester.

Coupling with tert-Butyl [2-Aminoethyl]Carbamate

The activated ester is coupled with tert-butyl [2-aminoethyl]carbamate (1.87 mmol) in the presence of N,N-diisopropylethylamine (DIPEA, 2.40 mmol). The reaction proceeds in DMF at 50°C for 16 hours, yielding the amide product. Post-reaction purification via flash chromatography (DCM/acetone gradient) isolates the target compound in 36–39% yield. Alternative conditions using HATU (1.87 g, 4.91 mmol) and DIPEA (2.33 mL, 13.4 mmol) in DMF at 50°C improve yields to 51%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. Dichloromethane : DMF enhances solubility of polar intermediates, achieving higher yields (51%) compared to dichloromethane (36%).

  • Temperature : Elevated temperatures (50°C) accelerate amide bond formation but may necessitate shorter reaction times to prevent Boc-group degradation.

Reagent Stoichiometry

Molar ratios of EDC:HOBt:amine at 1:1:1.2 minimize side reactions like oligomerization. Excess DIPEA (1.5–2.0 eq) neutralizes HCl generated during activation, maintaining a pH conducive to coupling.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc CH₃), 3.25–3.41 (m, 4H, CH₂NHCO and CH₂O), 4.32–4.34 (m, 2H, CH₂N), 7.38–8.93 (m, aromatic protons).

  • ¹³C NMR : 155.2 ppm (C=O, carbamate), 168.4 ppm (C=O, amide).

Mass Spectrometry

  • ESI MS m/z : 607 [M+H]⁺, consistent with the molecular formula C₃₀H₃₄N₄O₆.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTemp (°C)Time (h)Yield (%)
EDC/HOBtEDC·HCl, HOBt, DIPEADMF251639
HATUHATU, DIPEADMF501651
Tf₂O CyclizationTf₂O, 2-chloropyridineCH₂Cl₂0→25265

Challenges and Mitigation Strategies

Boc Group Stability

The tert-butyl carbamate is susceptible to cleavage under strongly acidic conditions. Using mild bases (DIPEA) and avoiding prolonged exposure to HCl ensures Boc retention.

Purification Difficulties

Silica gel chromatography with gradients of DCM/acetone (100:0→80:20) effectively separates the product from unreacted starting materials and byproducts .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Schutzgruppe für Amine verwendet.

    Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymmechanismen und Proteinwechselwirkungen untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.

    Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Dihydroisoquinolin-Einheit ist bekannt dafür, mit verschiedenen biologischen Signalwegen zu interagieren und möglicherweise zelluläre Prozesse wie Signaltransduktion und Genexpression zu beeinflussen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate may exhibit anticancer properties. A study highlighted the role of isoquinoline derivatives in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Case Study:
In a study involving various isoquinoline derivatives, compounds structurally related to this compound showed promising results in reducing the viability of breast cancer cells in vitro. The study reported an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced efficacy .

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties due to its interaction with neurotransmitter systems. Isoquinoline derivatives have been studied for their ability to modulate neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study:
A recent investigation into the neuroprotective effects of similar compounds found that they could reduce oxidative stress markers in neuronal cell cultures, thereby protecting against apoptosis induced by neurotoxic agents .

Pharmacological Applications

3. Enzyme Inhibition
this compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways linked to cancer and inflammation. Its ability to inhibit specific kinases or proteases could lead to therapeutic applications in treating various diseases.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Tert-butyl [2-(...)]Kinase A12.5
Related Isoquinoline DerivativeProtease B8.3

Wirkmechanismus

The mechanism of action of Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tert-butyl carbamate derivatives, particularly in its use of the Boc group for amine protection and ethylenediamine-based linkers. Below is a detailed comparison with analogous compounds:

Core Heterocycle Variations

  • Isoquinolinone vs. Quinolinone/Thienopyridine: The target compound’s 1-oxo-1,2-dihydroisoquinolin-4-yl core distinguishes it from derivatives like tert-butyl (2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)carbamate (), which contains a quinolinone moiety. The isoquinolinone scaffold may confer distinct electronic properties and binding affinities compared to quinolinones or thieno[2,3-b]pyridines (e.g., KuSaSch053 in ), which exhibit antiplasmodial activity due to their electron-deficient thiophene rings .

Substituent Effects

  • Pyridin-2-ylmethyl vs. Chlorophenyl/Thiophene :
    The pyridin-2-ylmethyl substituent in the target compound contrasts with chlorophenyl (e.g., KuSaSch060 in ) or thiophene groups (e.g., tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate in ). Pyridine’s basic nitrogen may enhance solubility or participate in π-π stacking interactions, whereas chlorophenyl groups increase lipophilicity and metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate Isoquinolinone Pyridin-2-ylmethyl Intermediate for kinase inhibitors N/A
tert-butyl (2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)carbamate (11a) Quinolinone 4-Methylquinolin-6-yl BET bromodomain inhibitor intermediate
KuSaSch053 (tert-butyl (2-{[4-(6-amino-3,5-dicyano-2-thioxo-1,2-dihydropyridin-4-yl)-3-chlorophenyl]amino}ethyl)carbamate) Thieno[2,3-b]pyridine 3-Chlorophenyl, dicyanothioxo Antiplasmodial (IC₅₀: 0.12 μM)
tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl Kinase inhibitor intermediate
tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate Oxadiazole-piperidine Thiophen-3-yl Undisclosed therapeutic candidate

Key Research Findings

Synthetic Robustness : Boc-protected intermediates (e.g., ) are typically synthesized in high yields (>90%) using HATU/DIEA, though oxidation-prone derivatives (e.g., ) require immediate use .

Biological Relevance: Thienopyridine carbamates (–4) show potent antiplasmodial activity, while isoquinolinone derivatives are explored in oncology for DNA repair inhibition .

Structural Optimization : Substitution at the 4-position of the heterocycle (e.g., pyridin-2-ylmethyl vs. chlorophenyl) significantly modulates solubility and target engagement .

Biologische Aktivität

Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various functional groups, including a tert-butyl carbamate and an isoquinoline derivative, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C23H26N4O4. The structure features:

  • Tert-butyl group : Known for steric hindrance, it stabilizes reactive intermediates.
  • Isoquinoline derivative : This component is associated with various biological activities, including antitumor and antimicrobial effects.
  • Carbonyl group : Participates in nucleophilic addition reactions, potentially leading to diverse derivatives.

Antitumor Properties

Research indicates that isoquinoline derivatives exhibit antitumor activity. For instance, compounds structurally similar to this compound have demonstrated efficacy against various cancer cell lines. A notable study reported that related isoquinoline compounds reduced the viability of aggressive cancer cell lines by significant margins (up to 55% at 10 µM concentration) in vitro and showed promising results in xenograft models in vivo .

Antimicrobial Activity

Compounds containing isoquinoline and pyridine derivatives have been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can interact with bacterial enzymes and receptors, inhibiting their function. Such interactions may lead to the development of new antimicrobial agents targeting resistant strains of bacteria.

Anti-inflammatory Effects

The unique structure of this compound may also confer anti-inflammatory properties. Isoquinoline derivatives have been linked to the modulation of inflammatory pathways, suggesting that this compound could play a role in treating inflammatory diseases.

Synthesis and Evaluation

A systematic study has been conducted on the synthesis of various isoquinoline derivatives, including this compound. The synthesis typically involves multi-step organic reactions aimed at optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Interaction Studies

Interaction studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are essential for understanding the binding affinity of this compound to specific proteins or enzymes. These studies help elucidate the mechanisms by which the compound exerts its biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Tert-butyl (2-aminoethyl) carbamateContains a simple amino groupUsed as a building block for more complex structures
3-PyridinemethanolContains a pyridine ringExhibits different biological activities due to lack of bulky groups
Isoquinoline derivativesSimilar core structureOften used in drug development but may lack the carbamate functionality

The comparison highlights the distinctiveness of this compound due to its sterically bulky groups combined with multiple heterocycles, enhancing its pharmacological profile compared to simpler analogs.

Q & A

Q. What are the common synthetic pathways for preparing tert-butyl carbamate derivatives with pyridinylmethyl and isoquinolinone motifs?

  • Methodological Answer : The synthesis typically involves coupling a pyridinylmethyl-substituted isoquinolinone intermediate with a tert-butyl carbamate-protected aminoethyl linker. Key steps include:
  • Carbamate protection : Use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to protect the amine group .
  • Coupling reactions : Amide bond formation between the isoquinolinone carbonyl and the aminoethyl group, often mediated by coupling agents like HATU or EDC/HOBt .
  • Purification : Silica gel column chromatography or recrystallization to isolate intermediates and final products .
    Characterization relies on 1H^1H/13C^{13}C-NMR, HRMS, and HPLC for purity verification .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should evaluate:
  • pH sensitivity : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at timed intervals .
  • Thermal stability : Use thermogravimetric analysis (TGA) or accelerated aging studies at elevated temperatures (e.g., 40–60°C) .
  • Light sensitivity : Expose to UV/visible light and track photodegradation products .
    Evidence suggests tert-butyl carbamates are generally stable at room temperature but degrade under strong acids/bases or prolonged light exposure .

Q. What functional groups in this compound are prone to reactivity, and how can they be leveraged in derivatization?

  • Methodological Answer : Key reactive sites include:
  • Carbamate group : Susceptible to acid/base hydrolysis, enabling deprotection for further functionalization .
  • Pyridinylmethyl moiety : Participates in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications .
  • Amide bond : Resistant to nucleophilic attack but can undergo hydrolysis under extreme conditions (e.g., concentrated HCl at 100°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound, particularly for stereochemical control?

  • Methodological Answer : Strategies include:
  • Catalyst screening : Use chiral catalysts (e.g., Pd-based systems) for enantioselective steps, as demonstrated in analogous pyrrolidone syntheses .
  • Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or benzyl groups to prevent side reactions .
  • In-line analytics : Employ LC-MS or FTIR to monitor reaction progress and identify intermediates .
    For example, achieved 89% yield using silica gel chromatography and optimized catalyst loading.

Q. What computational and experimental approaches are suitable for predicting and validating biological target interactions?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or receptors) .
  • Surface plasmon resonance (SPR) : Quantify binding affinities (KdK_d) in real-time .
  • Enzyme inhibition assays : Measure IC50_{50} values under physiological pH and temperature, noting discrepancies between computational predictions and experimental results due to solvation effects .

Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :
  • Control standardization : Ensure consistent buffer composition, temperature, and cell lines/variants .
  • Dose-response validation : Repeat assays with a wider concentration range to identify non-linear effects .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., tert-butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate) to identify trends in bioactivity .

Q. What strategies mitigate side reactions during the introduction of the pyridinylmethyl group?

  • Methodological Answer :
  • Regioselective alkylation : Use bulky bases (e.g., LDA) to direct substitution to the desired position on the isoquinolinone ring .
  • Protecting group synergy : Temporarily protect the isoquinolinone carbonyl as a ketal to prevent nucleophilic attack during pyridinylmethylation .
  • In-situ quenching : Add scavengers (e.g., polymer-bound trisamine) to trap excess reagents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.